molecular formula C9H8O B1342611 4-Hydroxymethylbenzocyclobutene CAS No. 53076-11-2

4-Hydroxymethylbenzocyclobutene

Cat. No. B1342611
CAS RN: 53076-11-2
M. Wt: 132.16 g/mol
InChI Key: CUVVWDAHRRSSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymethylbenzocyclobutene is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.18 . It is used for research and development purposes .

Scientific Research Applications

Mass Spectrometry Analysis

4-Hydroxymethylbenzocyclobutene derivatives, such as 4-hydroxybenzoates, are analyzed in mass spectrometry for their presence in human keratinocyte cells exposed to UV radiation. A derivatization-enhanced detection strategy enhances the detection of these compounds, aiding in identifying metabolites transformed by human keratinocytes and high-throughput screening in commercial products (Lee et al., 2017).

Biosynthesis of Value-Added Compounds

4-Hydroxymethylbenzocyclobutene derivatives, such as 4-Hydroxybenzoic acid (4-HBA), are used as intermediates for biosynthesizing various high-value bioproducts. These compounds have applications in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches facilitate the production of 4-HBA-based products like resveratrol and vanillyl alcohol (Wang et al., 2018).

Polymer Synthesis

4-Hydroxymethylbenzocyclobutene derivatives are involved in polymer synthesis. For instance, benzocyclobutene-functionalized benzoxazine resins have been prepared for high-temperature applications, using derivatives like 4-aminobenzocyclobutene and 4-hydroxylbenzocyclobutene. These polymers exhibit high storage moduli and are useful for making highly cross-linked thermosetting resins (Cheng et al., 2012).

Radical Polymerization

Substituted benzocyclobutenes, such as 1-ethoxyvinylbenzocyclobutene, undergo radical polymerization. These polymers, capable of crosslinking at reduced temperatures, are synthesized for various industrial applications. They are produced through a halogenated benzyne intermediate process (Pugh et al., 2013).

Pharmaceutical and Cosmetic Preservatives

Derivatives of 4-Hydroxymethylbenzocyclobutene, such as methyl 4-hydroxybenzoate, are used as antimicrobial agents in pharmaceuticals, cosmetics, and as food preservatives. Their structure and properties are extensively studied to understand their role and impact in these applications (Sharfalddin et al., 2020).

Environmental Analysis

4-Hydroxymethylbenzocyclobutene derivatives, specifically parabens (esters of 4-hydroxybenzoic acid), are analyzed in environmental studies. Methods like high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) are developed for quantifying parabens in food, indicating their widespread use as preservatives (Cao et al., 2013).

Corrosion Inhibition

Derivatives of 4-hydroxybenzocyclobutene, such as 8-hydroxyquinoline derivatives, have been synthesized for use as corrosion inhibitors in acidic environments. These compounds protect mild steel from corrosion, showcasing the potential of 4-hydroxymethylbenzocyclobutene derivatives in industrial applications (Rbaa et al., 2019).

Safety And Hazards

4-Hydroxymethylbenzocyclobutene may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, contaminated clothing should be removed and the skin should be washed with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVWDAHRRSSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596942
Record name (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethylbenzocyclobutene

CAS RN

53076-11-2
Record name (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethylbenzocyclobutene
Reactant of Route 2
4-Hydroxymethylbenzocyclobutene
Reactant of Route 3
4-Hydroxymethylbenzocyclobutene
Reactant of Route 4
4-Hydroxymethylbenzocyclobutene
Reactant of Route 5
4-Hydroxymethylbenzocyclobutene
Reactant of Route 6
4-Hydroxymethylbenzocyclobutene

Citations

For This Compound
2
Citations
M Li, J Sun, Q Fang - Polymer Chemistry, 2021 - pubs.rsc.org
… A mixture of 4-hydroxymethylbenzocyclobutene (4.8 g, 40 mmol), decafluorobiphenyl (6.6 g, 20 mmol), K 2 CO 3 (11.1 g, 80 mmol) and DMSO (20 mL) was heated to 60 C and kept at …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
N Raju, KM Sakthivel, N Kannan… - Applied biochemistry …, 2015 - Springer
… (1S,3S)-8-Hydroxy-6-methoxy-N-methyl-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline and 3-trimethylsilyl-4-hydroxymethylbenzocyclobutene were predominant, and known compounds …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.